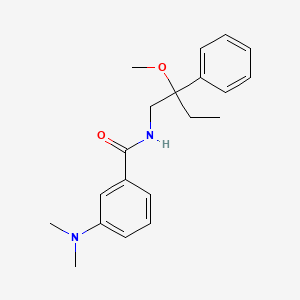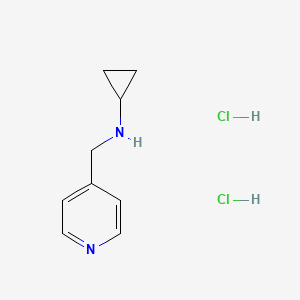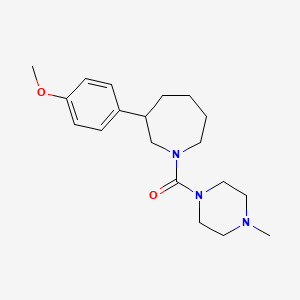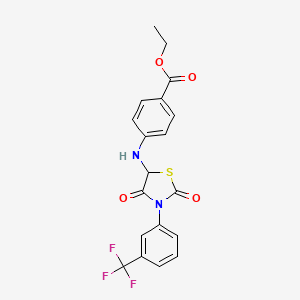![molecular formula C21H18N4O3S3 B2512786 N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-50-6](/img/no-structure.png)
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity Compounds related to N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide have shown promising antitumor activities. For instance, a study by Hafez and El-Gazzar (2017) demonstrated that similar compounds exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Enzyme Inactivation in Cardiovascular Disease Treatment Another research by Moscovitz et al. (2018) found that a related compound, 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide, showed potential as a treatment for cardiovascular disease by inactivating the human myeloperoxidase enzyme (Moscovitz et al., 2018).
Antiparkinsonian Activity In 2009, a study by Azam, Alkskas, and Ahmed explored derivatives of similar compounds for their antiparkinsonian activity in mice. These compounds were found to exhibit significant activity against Parkinson's disease, potentially opening avenues for new treatments (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial Activity El Azab and Abdel-Hafez (2015) synthesized derivatives that displayed promising in vitro antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in combating microbial infections (El Azab & Abdel-Hafez, 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-methoxyaniline with ethyl 2-bromoacetate to form N-(2-methoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2-methoxyphenyl)glycine chloride, which is then reacted with sodium thiomethoxide to form N-(2-methoxyphenyl)glycine thiomethyl ester. The thiomethyl ester is then reacted with 2-(o-tolyl)thiourea to form the desired product.", "Starting Materials": [ "2-methoxyaniline", "ethyl 2-bromoacetate", "thionyl chloride", "sodium thiomethoxide", "2-(o-tolyl)thiourea" ], "Reaction": [ "2-methoxyaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form N-(2-methoxyphenyl)glycine ethyl ester.", "N-(2-methoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride to form N-(2-methoxyphenyl)glycine chloride.", "N-(2-methoxyphenyl)glycine chloride is then reacted with sodium thiomethoxide to form N-(2-methoxyphenyl)glycine thiomethyl ester.", "N-(2-methoxyphenyl)glycine thiomethyl ester is then reacted with 2-(o-tolyl)thiourea to form the desired product, N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS RN |
1040653-50-6 |
Molecular Formula |
C21H18N4O3S3 |
Molecular Weight |
470.58 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
GANIKRPPSWULON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)

![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)

![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
